2-Amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-yl)phenyl]propanoic acid
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The IUPAC name for this compound is 2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid, as computed by Lexichem TK 2.7.0. This name systematically delineates its structure through the following features:
- Amino acid backbone : The "2-amino-3-[...]propanoic acid" segment indicates a β-amino acid structure, where the amino group occupies the second carbon of the propanoic acid chain.
- Central pyrimidine ring : The "2-amino-6-{...}pyrimidin-4-yl" fragment specifies a pyrimidine ring substituted with amino groups at positions 2 and 6.
- Trifluoroethoxy linker : The "1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy" group describes a trifluoroethyl ether bridge connecting the pyrimidine to a substituted phenyl ring.
- Chlorophenylpyrazole system : The "4-chloro-2-(3-methylpyrazol-1-yl)phenyl" moiety incorporates a para-chlorinated benzene ring with an ortho-positioned 3-methylpyrazole substituent.
Structural descriptors derived from PubChem computations reveal additional critical features:
- Rotatable bonds : 8, indicating moderate conformational flexibility
- Hydrogen bond donors/acceptors : 3 donors and 11 acceptors
- Topological polar surface area : 164 Ų, suggesting moderate membrane permeability
- XLogP3 : 2.1, reflecting moderate lipophilicity
These properties collectively influence the compound's potential interactions with biological targets and physicochemical behavior in solution.
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers across chemical databases, as shown below:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 66743180 | |
| SCHEMBL ID | 611626 | |
| Depository Code | DA-33428 | |
| HMDB ID | HMDB0258794 | |
| Related Stereoisomer CID | 25025298 (Telotristat) | |
| Hydrochloride Form CID | 162672576 |
The stereoisomer Telotristat (CID 25025298) shares the same molecular formula but features specific (S)- and (R)-configurations at chiral centers, as evidenced by its IUPAC name: (S)-2-amino-3-[4-[2-amino-6-[(R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid. The hydrochloride salt form (CID 162672576) maintains the core structure with an additional chloride counterion.
Molecular Formula (C₂₅H₂₂ClF₃N₆O₃) and Weight (546.9 g/mol)
The molecular composition breaks down as follows:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 25 | 12.011 | 300.275 |
| Hydrogen | 22 | 1.008 | 22.176 |
| Chlorine | 1 | 35.453 | 35.453 |
| Fluorine | 3 | 18.998 | 56.994 |
| Nitrogen | 6 | 14.007 | 84.042 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | - | - | 546.937 |
The computed exact mass of 546.1394008 Da (PubChem) aligns with theoretical calculations using isotopic abundances. Discrepancies between molecular weight (546.9 g/mol) and exact mass arise from the averaging of natural isotope distributions in standard atomic weights.
Key structural motifs contributing to the molecular weight include:
- The trifluoroethoxy group (-OCH₂CF₃) adding 113.02 g/mol
- The chlorophenylpyrazole system contributing 183.59 g/mol
- The aminopyrimidine moiety accounting for 112.11 g/mol
Properties
IUPAC Name |
2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGDOBQAWBXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
Pyrazole-Phenyl Intermediate
The 4-chloro-2-(3-methylpyrazol-1-yl)phenyl group is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example:
- Step 1 : 4-Chloro-2-iodophenylamine reacts with 3-methyl-1H-pyrazole in the presence of a copper(I) catalyst under inert conditions to form 4-chloro-2-(3-methylpyrazol-1-yl)phenylamine.
- Step 2 : The amine is converted to the trifluoroethyl ether via reaction with 2,2,2-trifluoroethanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
Table 1: Reaction Conditions for Pyrazole-Phenyl Intermediate
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CuI, K₂CO₃, DMF, 80°C | 78% | |
| 2 | Trifluoroethanol, DEAD, PPh₃, THF | 65% |
Pyrimidine Core Assembly
Formation of 2-Amino-6-alkoxypyrimidine
The pyrimidine ring is constructed using a cyclocondensation strategy:
- Step 1 : Guanidine hydrochloride reacts with β-keto ester derivatives (e.g., ethyl 3-(4-bromophenyl)-3-oxopropanoate) in ethanol under reflux to form 2-amino-6-bromopyrimidin-4-ol.
- Step 2 : The hydroxyl group is substituted with the trifluoroethoxy intermediate via nucleophilic aromatic substitution (NaH, DMF, 60°C).
Key Data :
Coupling Reactions
Deprotection and Final Purification
Ester Hydrolysis
The ethyl ester group of the propanoic acid side chain is hydrolyzed under basic conditions:
Process Optimization and Scalability
Green Chemistry Approaches
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized via multi-step processes involving nucleophilic substitutions and coupling reactions. Key steps include:
Amino Groups
-
Primary amino groups (at pyrimidine and propanoic acid positions) participate in:
-
Acylation : React with acyl chlorides/anhydrides under basic conditions.
-
Schiff Base Formation : Condensation with aldehydes/ketones.
-
Trifluoroethoxy Group
-
Hydrolytic Stability : Resists hydrolysis under physiological pH (pH 1–8) due to electron-withdrawing trifluoromethyl group.
-
Oxidative Inertness : Limited reactivity with common oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>).
Pyrazole Ring
-
Electrophilic Substitution : Reacts at the 4-position with electrophiles (e.g., nitration, halogenation) .
-
Coordination Chemistry : Forms complexes with transition metals via nitrogen lone pairs .
Stability and Degradation Pathways
Pharmacologically Relevant Reactions
Scientific Research Applications
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Trifluoroethoxy vs. Hydroxymethyl Groups
- The target compound’s trifluoroethoxy group enhances lipophilicity and electron-withdrawing effects compared to hydroxymethyl-substituted analogues (e.g., ). This improves membrane permeability but may reduce aqueous solubility.
Chloro-Pyrazole vs.
Stability Profile
- The target compound exhibits superior stability (<0.5% degradation under stress) compared to thioether-containing derivatives (), attributed to the robust trifluoroethoxy group and absence of labile sulfur bonds .
Synthetic Complexity The multi-step synthesis involving pyrimidine, pyrazole, and trifluoroethoxy groups () may limit scalability compared to simpler α-amino acid derivatives (), which achieve 70–90% yields using reductive amination .
Biological Activity
The compound 2-Amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-yl)phenyl]propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Amino Group : The presence of amino groups contributes to its ability to interact with biological systems.
- Pyrimidine and Pyrazole Moieties : These heterocyclic rings are known for their diverse biological activities, including anticancer and antimicrobial properties.
- Trifluoroethoxy Group : This moiety enhances lipophilicity, potentially improving the compound's bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClF3N5O2 |
| Molecular Weight | 453.87 g/mol |
| LogP | 3.21 |
| PSA | 120.45 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and inflammation.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The presence of the pyrazole ring is associated with antimicrobial activity against a range of pathogens, making this compound a candidate for further investigation in infectious disease treatments.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells demonstrated significant reductions in cell viability at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis levels, revealing an increase in early apoptotic cells after treatment with the compound.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potential as a broad-spectrum antimicrobial agent.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit:
- High selectivity for cancerous cells over normal cells.
- Synergistic effects when combined with established chemotherapeutics.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated favorable absorption rates and significant tumor regression in treated groups compared to controls.
Q & A
Basic: What synthetic strategies are recommended for constructing this compound’s pyrimidine-pyrazole core?
The pyrimidine-pyrazole core can be synthesized via sequential nucleophilic substitutions and cyclization. For example:
- Step 1: Introduce the trifluoroethoxy group to a chloropyrimidine intermediate using a nucleophilic aromatic substitution (SNAr) reaction under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .
- Step 2: Couple the pyrimidine intermediate with a pre-synthesized 4-chloro-2-(3-methylpyrazol-1-yl)phenyl moiety via Suzuki-Miyaura cross-coupling, employing Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
- Step 3: Functionalize the propanoic acid side chain using reductive amination (NaBH₃CN in MeOH) or peptide coupling reagents (e.g., EDC/HOBt) .
Basic: How can the compound’s purity and stereochemical integrity be validated?
- Purity: Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against known standards. Impurities like unreacted intermediates can be quantified using calibration curves .
- Stereochemistry: Employ chiral HPLC or circular dichroism (CD) spectroscopy. For diastereomers, ¹H-NMR coupling constants (e.g., J-values for vicinal protons) and NOESY experiments can resolve spatial arrangements .
Advanced: How can reaction yields be optimized for sterically hindered intermediates?
Steric hindrance in the pyrazole and pyrimidine coupling steps can reduce yields. Mitigation strategies include:
- Microwave-assisted synthesis: Enhances reaction kinetics by reducing activation energy (e.g., 150°C for 20 minutes vs. 24 hours under conventional heating) .
- Bulky ligands: Use Pd catalysts with sterically demanding ligands (e.g., XPhos) to facilitate cross-coupling of hindered aryl groups .
- Solvent optimization: Switch from DMF to less polar solvents (e.g., THF) to reduce byproduct formation in SNAr reactions .
Advanced: How to resolve contradictions in biological activity data across assays?
Discrepancies in activity (e.g., enzyme inhibition vs. cellular efficacy) may arise from:
- Membrane permeability issues: Assess logP values experimentally (shake-flask method) or computationally (ChemAxon). Modify the propanoic acid group to a prodrug ester to enhance bioavailability .
- Off-target effects: Perform counter-screening against related enzymes (e.g., kinase panels) and validate using CRISPR knockouts or siRNA silencing .
- Assay conditions: Standardize buffer pH and ion concentrations, as the compound’s zwitterionic nature may affect binding under varying conditions .
Methodological: What techniques are critical for resolving stereochemistry during synthesis?
- Chiral auxiliaries: Temporarily introduce a chiral group (e.g., Evans oxazolidinone) during propanoic acid side-chain synthesis, followed by cleavage .
- X-ray crystallography: Co-crystallize the compound with a target protein (e.g., kinase domain) to confirm absolute configuration .
- Dynamic NMR: Monitor rotational barriers of amide bonds or aryl-ether linkages to infer stereochemical constraints .
Analytical: How to detect and quantify hydrolytic degradation products?
Hydrolysis of the trifluoroethoxy or pyrimidine groups can generate acidic byproducts. Methods include:
- LC-MS/MS: Use electrospray ionization (ESI) in negative ion mode to detect de-alkylated or carboxylated fragments .
- Stability studies: Incubate the compound in PBS (pH 7.4) at 37°C and sample at intervals (0, 24, 48 hrs). Compare degradation profiles using area-under-curve (AUC) analysis .
- Isotopic labeling: Synthesize a deuterated analog to track hydrolysis pathways via mass shifts in MS spectra .
Advanced: How to design SAR studies for optimizing target binding affinity?
- Core modifications: Replace the pyrimidine with a triazine to assess π-stacking interactions. Substitute the 3-methylpyrazole with bulkier groups (e.g., CF₃) to probe steric tolerance .
- Side-chain variations: Introduce α-methyl or β-fluoro groups to the propanoic acid to evaluate conformational effects on binding .
- Free-energy calculations: Use molecular dynamics (MD) simulations (e.g., AMBER) to predict ΔG changes for each modification .
Methodological: What computational tools are suitable for modeling this compound’s interactions?
- Docking: AutoDock Vina or Glide for preliminary binding mode predictions with target proteins (e.g., kinases) .
- QM/MM simulations: Gaussian or ORCA for electronic structure analysis of the trifluoroethoxy group’s electron-withdrawing effects .
- ADMET prediction: SwissADME or ADMETLab 2.0 to optimize logP, solubility, and CYP450 inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
